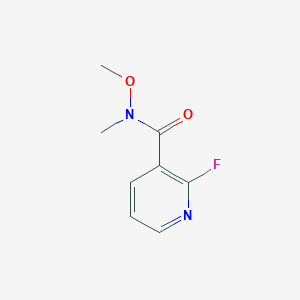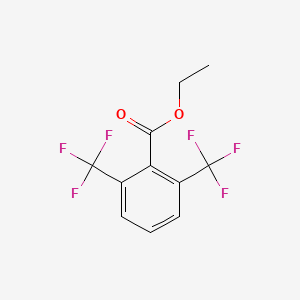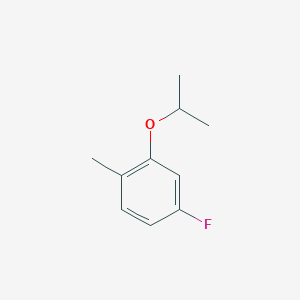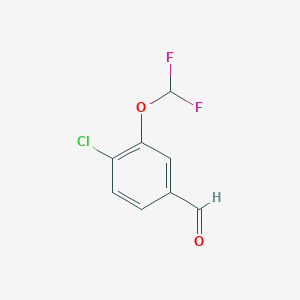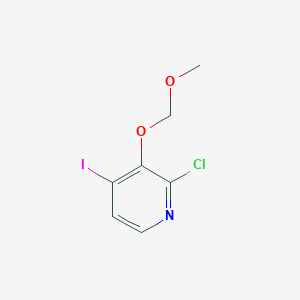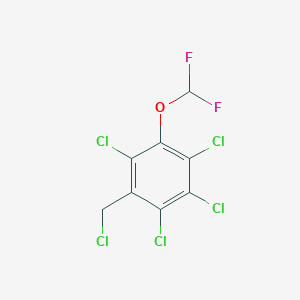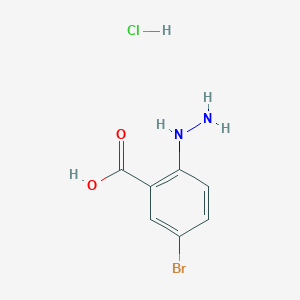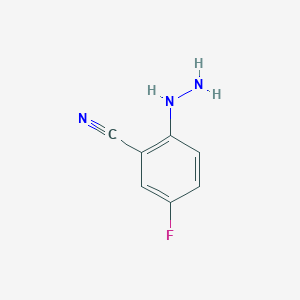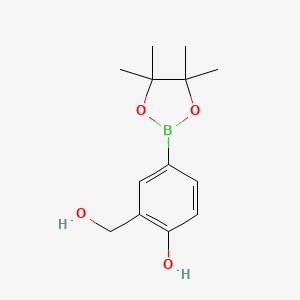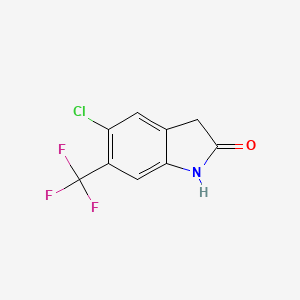
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one, also known as 5-chloro-1,3-dihydro-2H-indol-2-one, is an organic compound with a wide range of applications in the field of chemistry. The compound is a derivative of 2H-indol-2-one and is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group. It is a white solid with a melting point of 127-129 °C.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-dihydro-6-(trifluoromethyl)-2H-indol-2-one are not well understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. In addition, it has been shown to have some activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one in laboratory experiments is its relative stability. The compound is relatively stable at room temperature and is not easily oxidized or hydrolyzed. This makes it ideal for use in a variety of synthetic reactions. However, the compound is highly toxic and should be handled with extreme caution.
Orientations Futures
There are a number of potential future directions for research involving 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one. These include further investigations into its biochemical and physiological effects, its potential applications in drug synthesis and development, and its potential use as a catalyst in organic synthesis. Additionally, further research into its mechanism of action and the development of safer and more efficient synthesis methods could open up new possibilities for this compound.
Méthodes De Synthèse
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 2H-indol-2-one with chloroform in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of 90-100 °C for a period of 1-2 hours. The product is then purified by recrystallization.
Applications De Recherche Scientifique
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as indole derivatives, heterocyclic compounds, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of various other compounds.
Propriétés
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-6-1-4-2-8(15)14-7(4)3-5(6)9(11,12)13/h1,3H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXQWONMXKTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


